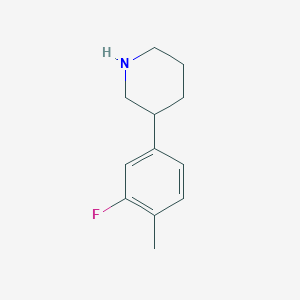
3-(3-Fluoro-4-methylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methylphenyl)piperidine is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various bioactive compounds.
准备方法
The synthesis of 3-(3-Fluoro-4-methylphenyl)piperidine typically involves multi-step reactions. One common method includes the reaction of piperidine with 3-fluoro-4-methylbenzaldehyde under specific conditions to form the desired product. Industrial production methods often utilize high-yield synthetic routes to ensure the efficient production of this compound .
化学反应分析
3-(3-Fluoro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
科学研究应用
3-(3-Fluoro-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.
Industry: It is used in the development of new materials with unique properties
作用机制
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom’s presence influences the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and derivative being studied .
相似化合物的比较
3-(3-Fluoro-4-methylphenyl)piperidine can be compared with other fluorinated piperidine derivatives and similar compounds such as:
3-Fluoropiperidine: Shares similar fluorine substitution but differs in the position and additional methyl group.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in ring size and substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
生物活性
3-(3-Fluoro-4-methylphenyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H16FN, with a molecular weight of approximately 215.28 g/mol. The structure features a piperidine ring substituted with a 3-fluoro-4-methylphenyl group, which enhances its interaction with various biological targets.
The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter receptors and enzymes. Key mechanisms include:
- Receptor Modulation : The compound has shown potential in inhibiting certain neurotransmitter receptors, which may be beneficial for treating neurological disorders.
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly affecting protein kinases and other critical enzymes involved in cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, suggesting its potential use in treating inflammatory diseases.
- Analgesic Effects : Its interaction with pain pathways indicates possible analgesic properties, making it a candidate for pain management therapies.
- Antitumor Activity : Some studies have suggested that derivatives of this compound may inhibit cancer cell proliferation by affecting key enzymatic activities related to cell growth and apoptosis.
Table 1: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Receptor Modulation | Inhibition of neurotransmitter receptors | |
| Enzyme Inhibition | Modulation of protein kinase activity | |
| Anti-inflammatory | Significant reduction in inflammation markers | |
| Analgesic | Potential to alleviate pain | |
| Antitumor | Inhibition of cancer cell proliferation |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Neurotransmitter Receptor Study : A study demonstrated that the compound effectively inhibits serotonin uptake, suggesting its potential as an antidepressant agent. The fluorine substitution enhances binding affinity compared to non-fluorinated analogs .
- Cancer Therapy Research : Another investigation into the compound's antitumor properties revealed that it significantly reduces the viability of specific cancer cell lines by inducing apoptosis through caspase activation pathways .
- Inflammation Model : In vivo studies showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential for conditions like rheumatoid arthritis .
属性
CAS 编号 |
1044768-81-1 |
|---|---|
分子式 |
C12H16FN |
分子量 |
193.26 g/mol |
IUPAC 名称 |
3-(3-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
InChI 键 |
MSLMTOHBXIPIPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2CCCNC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















